molecular formula C16H17N5O7S B2381356 2,3-dimethoxy-6-((E)-((E)-(4-oxo-5-(2-oxo-2-ureidoethyl)thiazolidin-2-ylidene)hydrazono)methyl)benzoic acid CAS No. 879916-72-0

2,3-dimethoxy-6-((E)-((E)-(4-oxo-5-(2-oxo-2-ureidoethyl)thiazolidin-2-ylidene)hydrazono)methyl)benzoic acid

Cat. No.: B2381356
CAS No.: 879916-72-0
M. Wt: 423.4
InChI Key: GAYXAGXKWOAZCN-NGYBGAFCSA-N
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Description

2,3-dimethoxy-6-((E)-((E)-(4-oxo-5-(2-oxo-2-ureidoethyl)thiazolidin-2-ylidene)hydrazono)methyl)benzoic acid is a complex organic compound with a unique structure that includes methoxy groups, a thiazolidinylidene moiety, and a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-6-((E)-((E)-(4-oxo-5-(2-oxo-2-ureidoethyl)thiazolidin-2-ylidene)hydrazono)methyl)benzoic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with 2,3-dimethoxybenzoic acid.

    Formation of Thiazolidinylidene Moiety: This step involves the reaction of 2,3-dimethoxybenzoic acid with thiazolidine derivatives under specific conditions to form the thiazolidinylidene moiety.

    Hydrazone Formation: The intermediate product is then reacted with hydrazine derivatives to form the hydrazono group.

    Final Product Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions can occur at the hydrazono and thiazolidinylidene moieties.

    Substitution: Substitution reactions can take place at the aromatic ring, particularly at positions ortho to the methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Oxidation of the methoxy groups can lead to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the hydrazono group can yield hydrazine derivatives.

    Substitution: Substitution reactions can introduce various functional groups onto the aromatic ring, depending on the reagents used.

Scientific Research Applications

2,3-dimethoxy-6-((E)-((E)-(4-oxo-5-(2-oxo-2-ureidoethyl)thiazolidin-2-ylidene)hydrazono)methyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-6-((E)-((E)-(4-oxo-5-(2-oxo-2-ureidoethyl)thiazolidin-2-ylidene)hydrazono)methyl)benzoic acid involves its interaction with specific molecular targets. The thiazolidinylidene and hydrazono groups are likely to interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2,3-dimethoxybenzoic acid: A simpler analog without the thiazolidinylidene and hydrazono groups.

    3-acetoxy-2-methylbenzoic acid: Another related compound with different substituents on the aromatic ring.

    2,3-dimethoxy-6-phenyliminomethyl-benzoic acid: A compound with a phenyliminomethyl group instead of the thiazolidinylidene and hydrazono groups.

Uniqueness

The uniqueness of 2,3-dimethoxy-6-((E)-((E)-(4-oxo-5-(2-oxo-2-ureidoethyl)thiazolidin-2-ylidene)hydrazono)methyl)benzoic acid lies in its complex structure, which combines multiple functional groups that can interact with various biological targets

Properties

IUPAC Name

6-[(E)-[(E)-[5-[2-(carbamoylamino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]hydrazinylidene]methyl]-2,3-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O7S/c1-27-8-4-3-7(11(14(24)25)12(8)28-2)6-18-21-16-20-13(23)9(29-16)5-10(22)19-15(17)26/h3-4,6,9H,5H2,1-2H3,(H,24,25)(H,20,21,23)(H3,17,19,22,26)/b18-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYXAGXKWOAZCN-NGYBGAFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=NN=C2NC(=O)C(S2)CC(=O)NC(=O)N)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)NC(=O)N)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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